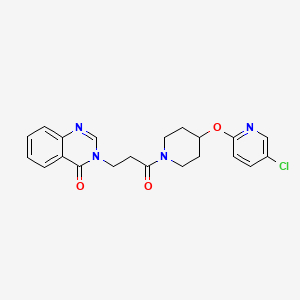

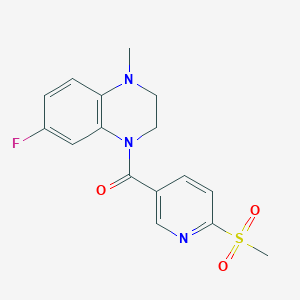

![molecular formula C22H25N3O5S2 B2394563 (Z)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide CAS No. 865162-32-9](/img/structure/B2394563.png)

(Z)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“(Z)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide” is a derivative of benzo[d]thiazol . Benzo[d]thiazol derivatives are heterocyclic aromatic hydrocarbons containing phenyl and thiazole rings, as well as sulfur and nitrogen atoms in their structures . They display a wide spectrum of pharmacologic effects, including anti-inflammatory, antibacterial, antiviral, antioxidant, and immunomodulatory properties .

Synthesis Analysis

The synthesis of benzo[d]thiazol derivatives involves a temperature-controlled intermolecular [3 + 2] annulation of N,N-disubstituted arylhydrazines with CS2 in the presence of DMSO . This protocol can obviate the prefunctionalization of the starting materials . The intermediate 2-(2-bromoethoxy)benzo[d]thiazole was synthesized and underwent a nucleophilic substitution reaction with 1,2-dibromoethane, then the 2-(2-bromoethoxy) benzo[d] thiazole formed was reacted with substituted phenols .

Molecular Structure Analysis

The molecular structure of benzo[d]thiazol derivatives was analyzed based on IR, 1H, 13C NMR and mass spectral data . The compounds were evaluated for anti-inflammatory activity and among the series, compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzo[d]thiazol derivatives include a temperature-controlled intermolecular [3 + 2] annulation of N,N-disubstituted arylhydrazines with CS2 in the presence of DMSO . This direct C–S/C–N bond formation reaction was performed in the absence of any external catalysts, transition metals, bases, ligands, and oxidants with high step economy .

科学研究应用

Photophysics and Optoelectronics

(Z)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide: (let’s call it MMT ) exhibits intriguing photophysical properties. In different solvents, MMT displays distinct photophysical phenomena . However, the solvent effect on the hydrogen bond dynamical process has not been thoroughly analyzed theoretically.

Difluoroboron Complexes

MMT can form difluoroboron complexes, which enhance its properties:

Synthesis and Characterization: Two aromatic imidazole-functionalized ligands, BTZ-PI-OH and BTZ-IM-OH, were successfully synthesized by linking aromatic imidazole units to 2-(benzo[d]thiazol-2-yl)phenol (BTZ-OH) via Suzuki-Miyaura cross-coupling reactions. Their difluoroboron complexes (BTZ-PI-BF2 and BTZ-IM-BF2) exhibit enhanced emission and blue-shifted spectra compared to the ligands .

Dual Fluorescence: Due to excited-state intramolecular proton transfer (ESIPT) characteristics, the ligands display dual fluorescence (enol emission and keto emission) in solution. However, in solid films, only one emission mode is observed. The difluoroboron complexes show significant blue shifts and enhanced emission due to restricted conformational changes .

作用机制

属性

IUPAC Name |

N-[3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-4-morpholin-4-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O5S2/c1-2-29-16-13-25-19-5-3-4-6-20(19)31-22(25)23-21(26)17-7-9-18(10-8-17)32(27,28)24-11-14-30-15-12-24/h3-10H,2,11-16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWMXRKDITFJHNT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

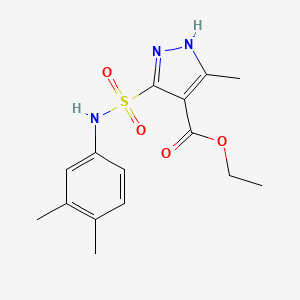

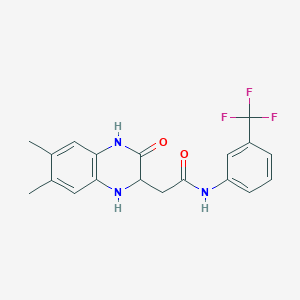

![2-Chloro-1-[3-(difluoromethoxymethyl)azetidin-1-yl]ethanone](/img/structure/B2394483.png)

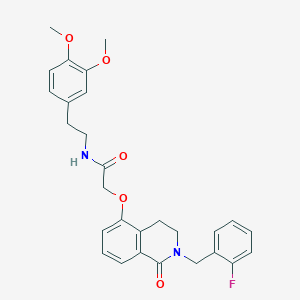

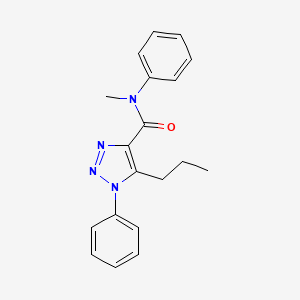

![N-(4-isopropoxybenzyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2394486.png)

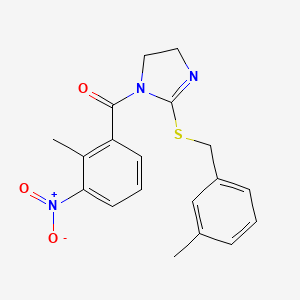

![N-(3,5-dimethylphenyl)-6-(methylthio)benzo[d]thiazol-2-amine](/img/structure/B2394496.png)

![N-(7-chloro-2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)naphthalene-1-carboxamide](/img/structure/B2394498.png)